2-Amino-5-chloro-3-nitrophenol
CAS No.:
Cat. No.: VC18323909
Molecular Formula: C6H5ClN2O3
Molecular Weight: 188.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5ClN2O3 |
|---|---|
| Molecular Weight | 188.57 g/mol |
| IUPAC Name | 2-amino-5-chloro-3-nitrophenol |
| Standard InChI | InChI=1S/C6H5ClN2O3/c7-3-1-4(9(11)12)6(8)5(10)2-3/h1-2,10H,8H2 |
| Standard InChI Key | KJHAXNYWSYVDTE-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])N)O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
2-Amino-5-chloro-3-nitrophenol features a phenolic ring substituted with amino (-NH₂), chloro (-Cl), and nitro (-NO₂) groups at positions 2, 5, and 3, respectively. Its IUPAC name is 2-amino-5-chloro-3-nitrophenol, and its Standard InChI identifier is InChI=1S/C6H5ClN2O3/c7-3-1-4(9(11)12)6(8)5(10)2-3/h1-2. The compound’s planar structure and electron-withdrawing substituents contribute to its polarity and reactivity, making it soluble in polar organic solvents but poorly soluble in water.
Synthesis and Preparation
A related synthesis for 2-amino-5-chloro-3-nitropyridine involves nitrating 2-amino-5-chloropyridine with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 55°C, followed by neutralization with sodium hydroxide . While this method targets a pyridine derivative, it suggests that nitration of amino-chloro-aromatics is feasible under acidic conditions. For phenolic analogs, nitration may require milder conditions to preserve the hydroxyl group’s integrity.
| Enzyme | Function | Substrate |
|---|---|---|
| MnpA | NADPH-dependent nitroreductase | Reduces nitro to hydroxylamine |
| MnpC | Aminohydroquinone dioxygenase | Cleaves aromatic ring |
Biodegradation Pathways
The degradation of 2C5NP by Cupriavidus sp. CNP-8 proceeds through partial reduction intermediates:
-
2-Chloro-5-nitrosophenol: Formed via MnpA-catalyzed reduction.
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2-Chloro-5-hydroxylaminophenol: Further reduction product.
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2-Amino-5-chlorohydroquinone: Product of hydroxylamine rearrangement.
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Ring Cleavage: Catalyzed by MnpC, yielding aliphatic compounds for microbial assimilation .
For 2-amino-5-chloro-3-nitrophenol, a hypothetical pathway could involve dechlorination before ring cleavage, but experimental confirmation is required.
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